(2S,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate

Description

Molecular Architecture and Stereochemical Configuration

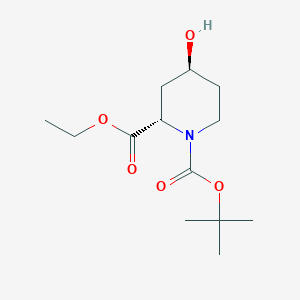

The molecular architecture of (2S,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate is characterized by a six-membered piperidine ring system with specific substituents at defined stereochemical positions. The compound possesses the molecular formula C₁₃H₂₃NO₅ and a molecular weight of 273.33 grams per mole. The structural backbone consists of a saturated piperidine ring bearing two stereogenic centers at the 2- and 4-positions, both assigned as S-configuration according to the Cahn-Ingold-Prelog priority rules.

The stereochemical configuration at position 2 of the piperidine ring features an ethyl carboxylate substituent oriented in the S-configuration, while position 4 bears a hydroxyl group also in the S-configuration. This specific stereochemical arrangement results in a trans-diaxial relationship between the two substituents when the piperidine ring adopts its most stable chair conformation. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-O-tert-butyl 2-O-ethyl (2S,4S)-4-hydroxypiperidine-1,2-dicarboxylate, which accurately reflects its structural complexity and stereochemical features.

The three-dimensional structure of the molecule can be represented through its Simplified Molecular Input Line Entry System notation: CCOC(=O)[C@@H]1CC@HO, which explicitly indicates the stereochemical configuration at each chiral center. The International Chemical Identifier for this compound is InChI=1S/C13H23NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m0/s1, providing a standardized representation of its molecular structure.

Table 1: Structural Properties of this compound

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2S,4S)-4-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUGBQXPZDHWHV-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901119306 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901119306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180854-46-0 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S-trans)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180854-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901119306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2S,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate, with the CAS number 104418-78-2, is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure

The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and an ethyl ester functional group. The structural formula can be represented as follows:

Pharmacological Properties

Research indicates that this compound exhibits significant interactions with various biological targets:

- Monoamine Transporters : Studies have shown that related piperidine derivatives can inhibit the dopamine transporter (DAT) and norepinephrine transporter (NET), suggesting potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

- Anticancer Activity : Some derivatives of this compound have been evaluated for their anticancer properties. For example, compounds containing similar piperidine structures have demonstrated inhibitory effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound has been explored as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition could have implications for metabolic disorders and obesity management .

Case Studies

A notable study investigated the synthesis and biological evaluation of similar piperidine derivatives, revealing high affinity for DAT and NET. The introduction of hydroxyl groups was found to enhance binding affinity, indicating that structural modifications can significantly impact biological activity .

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Compound A | DAT | High Affinity | |

| Compound B | NET | Moderate Affinity | |

| Compound C | ACC | Inhibitory Effect |

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the piperidine ring.

- Introduction of the Boc protecting group.

- Esterification with ethyl carboxylic acid.

These methods ensure high yields and purity, which are crucial for subsequent biological evaluations.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C13H23NO5

- CAS Number : 104418-78-2

- Molecular Weight : 273.33 g/mol

The compound features a piperidine ring with a Boc (tert-butoxycarbonyl) protecting group and a hydroxyl group at the 4-position, making it a versatile intermediate for various synthetic pathways.

Synthesis of Bioactive Molecules

(2S,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate is utilized as a key intermediate in synthesizing various bioactive compounds. Its structural properties allow it to be transformed into derivatives that exhibit pharmacological activities. For instance:

- NMDA Receptor Antagonists : Derivatives of this compound have been explored for their potential as NMDA receptor antagonists, which are crucial in treating neurological disorders .

- Anticoagulants and Glycosidase Inhibitors : The compound's derivatives have shown promise in developing anticoagulants and glycosidase inhibitors, expanding its utility in therapeutic applications .

Peptide Chemistry

The compound serves as a valuable building block in peptide synthesis. Its ability to mimic proline due to its piperidine structure allows researchers to create peptide analogs that can enhance biological activity or stability. This application is particularly relevant in designing peptides with improved pharmacokinetic properties .

Enantioselective Synthesis

Recent advancements have highlighted the use of this compound in enantioselective synthesis processes. Techniques such as Hydrolytic Kinetic Resolution (HKR) exploit this compound to achieve high optical purity in synthesized products . This is crucial for developing single-enantiomer drugs that often exhibit enhanced efficacy and reduced side effects compared to their racemic counterparts.

Case Study 1: Development of NMDA Antagonists

A study demonstrated the synthesis of NMDA receptor antagonists using this compound as an essential precursor. The research indicated that modifications to the piperidine ring significantly influenced the binding affinity and selectivity towards the NMDA receptor, highlighting the compound's importance in neuropharmacology .

Case Study 2: Peptide Analog Synthesis

In another investigation, researchers utilized this compound to synthesize peptide analogs with enhanced stability against enzymatic degradation. The introduction of the Boc protecting group allowed for selective reactions at specific sites on the peptide backbone, leading to compounds with improved biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

(2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate (CAS: 180854-45-9)

- Key Differences : The (2S,4R) isomer differs in the configuration of the hydroxyl group at position 4. This stereochemical variation significantly impacts biological activity and crystallization behavior.

- Applications : Used in asymmetric synthesis but often requires separation due to divergent pharmacological outcomes .

(2S,4S)-1-tert-Butyl 2-Methyl-4-hydroxypiperidine-1,2-dicarboxylate (CAS: 1253790-89-4)

Ring-Size Variants: Piperidine vs. Pyrrolidine

(2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylic Acid Ethyl Ester (CAS: 553679-44-0)

- Structure: Features a five-membered pyrrolidine ring with a ketone group (C13H21NO5, MW: 271.31 g/mol).

- Comparison :

Functional Group Modifications

Ethyl (2S,4S,5S)-5-Hydroxy-2-methylpiperidine-4-carboxylate (CAS: 2806729-75-7)

- Structure: Lacks Boc protection (C9H17NO3, MW: 187.24 g/mol).

- Implications : The free amine increases susceptibility to oxidation and limits use in acidic/basic conditions. Lower molecular weight reduces steric hindrance for small-molecule interactions .

tert-Butyl (2S,4S)-4-Hydroxy-2-methylpiperidine-1-carboxylate (CAS: 790667-99-1)

Substituent Variations

(2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic Acid Ethyl Ester (CAS: 153080-92-3)

Comparative Data Table

Preparation Methods

Synthesis of 4-Hydroxypiperidine Intermediate

A widely reported method starts from 4-piperidone hydrochloride hydrate , which undergoes reduction and subsequent protection steps:

This method is noted for its simplicity, cost-effectiveness, and scalability, making it suitable for industrial applications. The product is stable and of high purity, meeting pharmaceutical intermediate standards.

Boc Protection of 4-Hydroxypiperidine

The next step involves protection of the nitrogen using di-tert-butyl dicarbonate (Boc2O):

This step is critical to stabilize the amine functionality and facilitate subsequent esterification and functional group manipulations.

Alternative Synthetic Routes and Enantioselective Processes

Several patents and publications describe alternative enantioselective syntheses, including:

- Cycloaddition of nitrones leading to stereoselective formation of hydroxypipecolic acid derivatives, which can be converted into the target compound in multiple steps.

- Metal-mediated carbonyl-allenylation and organocatalytic aldol reactions to access cyclization precursors with high stereocontrol.

- Use of protecting groups and selective oxidation/reduction steps to fine-tune stereochemistry and functional group placement.

These methods aim to improve optical purity and yield, though they may involve more complex steps and reagents.

Summary Table of Preparation Methods

| Methodology | Key Steps | Advantages | Typical Yield | Notes |

|---|---|---|---|---|

| Reduction of 4-piperidone hydrochloride + Boc protection + Esterification via lithiation | Extraction → NaBH4 reduction → Boc protection → α-lithiation → esterification | Simple, scalable, high purity, cost-effective | 70–90% overall | Industrially feasible; stereochemical control via Boc-directed lithiation |

| Enantioselective cycloaddition and multi-step synthesis from azetidine derivatives | Cycloaddition → reduction → protection → functional group manipulation | High optical purity, stereoselective | Variable, often lower | More complex, suitable for specialized applications |

| α-Lithiation of N-Boc piperidines followed by electrophilic quench | Boc protection → lithiation at −90°C → electrophilic quench (CO2 or chloroformates) | High regio- and stereoselectivity | 70–90% | Requires low temperature and strong base handling |

Research Findings and Optimization Notes

- The Boc group is essential for directing lithiation and achieving stereochemical control at the 2-position.

- Sodium borohydride reduction of 4-piperidone is efficient and yields high-purity 4-hydroxypiperidine intermediates.

- Reaction conditions such as temperature control during lithiation (−40 to −90°C) and slow addition of reagents improve selectivity and yield.

- Crystallization steps with n-hexane or petroleum ether are critical for obtaining pure crystalline products suitable for pharmaceutical use.

- Future research focuses on improving enantioselectivity, yield, and scalability, as well as exploring novel catalytic systems for asymmetric synthesis.

Q & A

Q. Basic Characterization

- NMR :

- ¹H NMR : Peaks at δ 1.4–1.5 ppm (Boc tert-butyl), δ 4.2–4.4 ppm (ester -OCH₂CH₃).

- ¹³C NMR : Carbonyl signals at ~155 ppm (Boc) and ~170 ppm (ester) .

- IR : Stretches at ~3300 cm⁻¹ (O-H), ~1680 cm⁻¹ (C=O ester), ~1250 cm⁻¹ (Boc C-O).

Q. Advanced Application :

- Chiroptical Methods : Circular Dichroism (CD) confirms absolute configuration via Cotton effects near 210–230 nm.

- X-ray Crystallography : Resolves spatial arrangement of hydroxyl and ester groups in single crystals .

How can researchers resolve contradictions in reported biological activities of this compound?

Basic Approach

Discrepancies often stem from:

Assay Variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or endpoint measurements.

Purity : Stereochemical impurities >2% can skew results.

Q. Advanced Methodology :

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Boc with Fmoc) to isolate contributing factors .

What are the applications of this compound in designing prodrugs or enzyme inhibitors?

Q. Basic Applications

- Prodrug Design : The ethyl ester enhances lipophilicity for blood-brain barrier penetration; hydrolysis in vivo releases the active carboxylic acid.

- Enzyme Inhibitors : The hydroxyl and Boc groups mimic transition states in serine proteases or kinases .

Advanced Case Study :

In SARS-CoV-2 PLpro Inhibitors :

- The piperidine scaffold acts as a rigid backbone, positioning pharmacophores for covalent binding to catalytic cysteine.

- In silico docking (AutoDock Vina) predicts a binding energy of -8.2 kcal/mol, validated by SPR assays .

How does the Boc group influence stability and reactivity in downstream modifications?

Q. Basic Role

- Stability : Boc resists nucleophilic attack under basic conditions, unlike CBz or Fmoc.

- Deprotection : TFA cleaves Boc without affecting esters or hydroxyls .

Q. Advanced Synthetic Strategy :

- Orthogonal Protection : Combine Boc with acid-labile groups (e.g., trityl) for sequential functionalization.

- Kinetic Studies : Boc deprotection follows first-order kinetics (k = 0.15 min⁻¹ in 50% TFA/DCM) .

What are the best practices for handling and storing this compound to prevent degradation?

Q. Basic Guidelines :

- Storage : -20°C under inert gas (N₂/Ar) to avoid ester hydrolysis.

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps .

Q. Advanced Monitoring :

- Stability Indicating HPLC : Track degradation products (e.g., free piperidine at Rt 3.2 min).

- Accelerated Aging Studies : 40°C/75% RH for 4 weeks predicts shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.